Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate is a fluorinated organic compound with a unique structure that includes both difluoro and trifluoromethyl groups attached to a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate typically involves the use of ethyl bromodifluoroacetate and a thiophene derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of ethyl bromodifluoroacetate with a boronic acid derivative of the thiophene compound in the presence of a palladium catalyst . The reaction is carried out under mild conditions, making it suitable for the synthesis of various fluorinated compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate can undergo various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation can yield sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Agrochemicals: Its fluorinated nature can enhance the bioactivity and stability of agrochemical formulations.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Wirkmechanismus
The mechanism of action of ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: Another fluorinated compound with potential biological activity.
Poly [4,5-difluoro-2,2-bis (trifluoromethyl)-1,3-dioxole]: A fluorinated polymer used in materials science.
Uniqueness
Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate is unique due to its combination of difluoro and trifluoromethyl groups attached to a thiophene ring. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C9H7F5O2S |
---|---|
Molekulargewicht |
274.21 g/mol |
IUPAC-Name |
ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate |
InChI |
InChI=1S/C9H7F5O2S/c1-2-16-7(15)8(10,11)5-3-17-4-6(5)9(12,13)14/h3-4H,2H2,1H3 |
InChI-Schlüssel |
JFTNDYYKOWZGRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CSC=C1C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.